3-Methyl-5-(2-methyl-4-(piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole is a synthetic compound characterized by its unique oxadiazole structure, which incorporates a piperazine moiety and a pyrimidine ring. This compound belongs to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities, including anticancer and antimicrobial properties. The compound's molecular formula is with a molecular weight of approximately 260.30 g/mol .
The compound is classified under the category of heterocyclic compounds, specifically those containing oxadiazole rings. Oxadiazoles are recognized for their pharmacological significance, often serving as scaffolds in drug discovery. This particular compound has been studied for its potential applications in medicinal chemistry due to its structural features that may enhance biological activity .
The synthesis of 3-Methyl-5-(2-methyl-4-(piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole can be approached through various methods:
The molecular structure of 3-Methyl-5-(2-methyl-4-(piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole features:
The structural representation can be derived from its SMILES notation: CC1=NOC(=N1)C(C)N2CCNCC2=C(C)N=C(N)N .
The compound may undergo various chemical reactions typical of oxadiazoles, including:
These reactions are essential for modifying the compound's structure to optimize its pharmacological properties .
The mechanism of action for compounds containing the 1,2,4-oxadiazole scaffold often involves:
Data suggests that structural modifications can significantly impact these interactions, enhancing efficacy against targeted diseases .
The physical properties of 3-Methyl-5-(2-methyl-4-(piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole include:
Chemical properties include:
Further studies are required to fully characterize its thermal stability and reactivity under various conditions .
3-Methyl-5-(2-methyl-4-(piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole has potential applications in:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 371971-10-7